
1-Boc-3-oxopiperazine
Overview
Description
1-Boc-3-oxopiperazine, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1-Boc-3-oxopiperazine is primarily used in the synthesis of renin inhibitors . Renin is an enzyme that plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance in the body.
Mode of Action
It is known to be a versatile building block for the generation of various complex molecules . It contributes to the exploration of novel compound libraries that mimic peptide structures and functions .
Biochemical Pathways
This compound is also used in the synthesis of isoindoline inhibitors of dipeptidyl peptidases . Dipeptidyl peptidases are enzymes that cleave off amino acids from proteins and play a significant role in various biological processes.
Pharmacokinetics
Its molecular weight of200.23 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . Furthermore, it should be kept refrigerated to maintain its stability .
Biological Activity
1-Boc-3-oxopiperazine, also known as tert-butyl 3-oxopiperazine-1-carboxylate, is a chemical compound with the molecular formula and a molecular weight of 200.23 g/mol. It is primarily utilized in organic synthesis as a protecting group for amino functionalities, facilitating selective reactions in the development of pharmaceuticals and specialty chemicals .
- CAS Number : 76003-29-7
- Molecular Weight : 200.23 g/mol
- Melting Point : 156-160 °C
- Solubility : Generally soluble in organic solvents, but specific solubility data is not extensively documented.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its role as an intermediate in the synthesis of biologically active compounds. Below are key findings from recent research.
Mechanistic Studies
- Synthesis of Peptidomimetics : A study highlighted the use of this compound in synthesizing peptidomimetics that act as novel HIV capsid modulators. The compound was employed to facilitate nucleophilic substitution reactions, leading to the formation of intermediates that were further modified to yield target compounds with potential antiviral activity .
- Piperazinone Derivatives : Research into piperazinone derivatives indicated that this compound serves as a crucial building block. It undergoes nucleophilic substitution reactions that allow the introduction of various substituents, enhancing the biological profile of the resulting compounds .
Case Studies
- Antidepressant Development : In the context of drug development, this compound derivatives have been investigated for their antidepressant properties. For instance, modifications to the piperazine ring structure have shown promise in targeting serotonin receptors, suggesting a pathway for developing multitarget antidepressant agents .
- Cancer Therapeutics : The compound's derivatives have been evaluated for their potential as cancer therapeutics. The modification of piperazine structures has been linked to improved activity against certain cancer cell lines, indicating that this compound could play a role in developing new anticancer agents .
Data Table
The following table summarizes key attributes and findings related to this compound:
Property/Study | Details/Findings |
---|---|
Molecular Formula | |
Molecular Weight | 200.23 g/mol |
Melting Point | 156-160 °C |
Role in Synthesis | Protecting group for amino functionalities |
Biological Applications | Antiviral agents, antidepressants, anticancer drugs |
Mechanistic Studies | Nucleophilic substitution reactions leading to biologically active intermediates |
Notable Case Studies | Development of peptidomimetics and antidepressant multitarget agents |
Scientific Research Applications
Applications in Organic Synthesis
1-Boc-3-oxopiperazine is primarily used in organic synthesis due to its ability to protect amino groups during chemical transformations. The BOC (tert-butyloxycarbonyl) group is particularly advantageous as it can be easily removed under mild conditions, allowing for the regeneration of the free amine.
Key Applications Include:
-
Peptide Synthesis :
- Used as a protecting group for amino acids in peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions.
- Drug Development :
-
Chemical Biology :
- Acts as a building block in the design of peptidomimetics and other biologically relevant compounds, enhancing the structural diversity of libraries used in drug discovery.
-
Material Science :
- Utilized in the synthesis of polymers and materials that require specific functional groups for enhanced properties or reactivity.
Peptidomimetics Development
A study conducted by Zhang et al. (2023) demonstrated the use of this compound in synthesizing peptidomimetics aimed at HIV treatment. The research highlighted how the protecting group facilitated selective reactions leading to compounds with enhanced biological activity .
Cancer Therapeutics
Zuo et al. (2020) reported on the identification of potent phosphatidylinositol 3-kinase δ inhibitors utilizing this compound as a key intermediate. The study emphasized its role in creating selective inhibitors that could potentially improve treatment outcomes for non-Hodgkin's lymphoma .
Data Table: Comparison of Applications
Application Area | Description | Key Studies |
---|---|---|
Peptide Synthesis | Protecting amino acids during peptide bond formation | Zhang et al., 2023 |
Drug Development | Synthesis of bioactive compounds | Zuo et al., 2020 |
Chemical Biology | Building blocks for peptidomimetics | Various studies |
Material Science | Synthesis of functionalized polymers | Ongoing research |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for 1-Boc-3-oxopiperazine?
- Methodological Answer : The compound is typically synthesized via Boc-protection of 3-oxopiperazine using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine in anhydrous THF). Key steps include monitoring reaction progress via TLC and purifying via column chromatography (eluent: hexane/ethyl acetate). Characterization requires H/C NMR to confirm Boc-group integration and ketone resonance at δ ~170 ppm. IR spectroscopy (C=O stretch ~1680 cm) and HPLC (≥98% purity) are critical for validation .
Optimal Reaction Conditions |
---|
Solvent: THF, 0°C to room temp. |
Catalyst: DMAP or EtN |
Yield: 75–85% (literature average) |
Q. How should researchers handle safety and stability considerations when working with this compound?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks. Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the Boc group. Waste must be segregated into halogenated solvent containers for incineration .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer : Combine NMR (H, C, DEPT-135) to resolve piperazine ring protons (δ 3.2–3.8 ppm) and Boc-group tert-butyl protons (δ 1.4 ppm). LC-MS (ESI+) confirms molecular ion [M+H] at m/z 201.1. Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the solubility of this compound in supercritical CO vary with pressure and temperature?
- Methodological Answer : Solubility increases with pressure (9–20 MPa) but decreases with temperature (308.2–328.2 K). A flow-type apparatus measures mole fractions (10 to 10), correlating data using the SRK equation of state with binary interaction parameters. For example, at 318.2 K and 15 MPa, solubility is ~4 × 10 mole fraction .
Solubility in Supercritical CO |
---|
Temperature (K) |
----------------- |
308.2 |
328.2 |
Q. What computational models best predict the physicochemical behavior of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations with OPLS-AA force fields predict conformational stability of the piperazine ring. DFT calculations (B3LYP/6-311+G(d,p)) model tautomerization energy barriers (~25 kcal/mol for keto-enol interconversion). Solubility parameters are validated using COSMO-RS .
Q. How can researchers resolve contradictions in reported reaction yields across different synthesis protocols?
- Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables (e.g., solvent polarity, catalyst loading). For instance, THF yields 85% vs. DCM (65%) due to better Boc-activation kinetics. Reproducibility requires strict anhydrous conditions and inert atmosphere, as moisture reduces yields by hydrolyzing intermediates .
Q. What strategies validate enantiomer-specific biological activity of this compound derivatives?
- Methodological Answer : Chiral HPLC (Chiralpak IA column) separates enantiomers. Biological assays (e.g., kinase inhibition) compare IC values of (R)- and (S)-isomers. Circular dichroism (CD) confirms absolute configuration, while NOESY NMR correlates spatial arrangement with activity .
Q. How to analyze tautomerism in this compound using spectroscopic data?
- Methodological Answer : H NMR in DMSO-d shows keto form dominance (NH resonance at δ 8.2 ppm). Variable-temperature NMR (298–358 K) monitors enol tautomer appearance (δ 5.8 ppm for OH). IR spectroscopy quantifies keto-enol ratio via C=O (1680 cm) vs. O-H (3200 cm) peak intensities .
Properties
IUPAC Name |
tert-butyl 3-oxopiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-10-7(12)6-11/h4-6H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMLWBBLOASUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390102 | |
Record name | 1-Boc-3-oxopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76003-29-7 | |
Record name | 1-Boc-3-oxopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-3-oxopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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